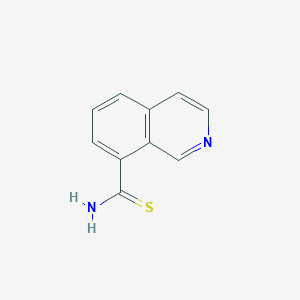

Isoquinoline-8-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-8-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKFWHWQVMMEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717019 | |

| Record name | Isoquinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-58-2 | |

| Record name | Isoquinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Isoquinoline Scaffold in Medicinal Chemistry and Natural Products Research

The isoquinoline (B145761) moiety, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and synthetic compounds that exhibit a vast array of pharmacological activities. semanticscholar.org

The structural rigidity and aromatic nature of the isoquinoline nucleus provide an ideal framework for the spatial presentation of various functional groups, allowing for precise interactions with biological targets such as enzymes and receptors. semanticscholar.org Isoquinoline-based compounds are central to numerous drugs currently in clinical use for treating a wide spectrum of diseases, including cancer, infections, cardiovascular conditions, and neurological disorders. researchgate.net

The broad utility of this scaffold has spurred intense interest among synthetic and medicinal chemists to develop efficient methods for its construction and functionalization. researchgate.net Its derivatives have been extensively studied and have shown significant potential as:

Anticancer agents semanticscholar.orgresearchgate.net

Antimicrobial and antibacterial agents semanticscholar.orgnih.gov

Anti-inflammatory compounds semanticscholar.orgsmolecule.com

Antiviral agents, including anti-HIV semanticscholar.orgnih.gov

Enzyme inhibitors semanticscholar.org

The proven track record of the isoquinoline core in successful drug development programs underscores its importance as a foundational element in the design of new bioactive molecules. researchgate.netsemanticscholar.org

Role of the Carbothioamide Functional Group in Bioactive Small Molecules

The carbothioamide group (-C(=S)NH₂) is a sulfur analog of an amide and is a key functional group in a variety of biologically active compounds. Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal-chelating ability, which in turn can modulate its biological activity.

Research has shown that molecules containing the carbothioamide or related thiourea (B124793) and thiosemicarbazone moieties often exhibit a range of therapeutic effects. The sulfur atom, being a soft Lewis base, can coordinate with transition metal ions that are often crucial for the function of certain enzymes, leading to potent inhibitory activity. This functional group is a well-known pharmacophore associated with several biological activities, including:

Anticancer activity rsc.org

Antimicrobial and antibacterial effects nih.govrsc.org

Antioxidant properties

Urease inhibition semanticscholar.org

Antiviral properties nih.gov

The incorporation of a carbothioamide group is a recognized strategy in medicinal chemistry to enhance or confer biological activity to a parent scaffold. rsc.org

Rationale for Focused Academic Research on Isoquinoline 8 Carbothioamide

Classical and Advanced Approaches to Isoquinoline Ring System Construction

The construction of the isoquinoline scaffold is a well-established area of organic synthesis, with several classical name reactions providing reliable, albeit sometimes harsh, routes to this heterocyclic system. These traditional methods include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. niscpr.res.inajgreenchem.com These methods often require stringent conditions and may have a limited substrate scope, leading to lower yields in some cases. niscpr.res.inajgreenchem.com

More advanced and versatile methods have since been developed, many of which rely on transition metal-catalyzed reactions. These modern approaches offer milder reaction conditions, greater functional group tolerance, and improved efficiency. For instance, palladium- and nickel-catalyzed cyclization of o-halobenzimines with alkynes represents a significant advancement. niscpr.res.in Furthermore, C-H activation has emerged as a powerful strategy, enabling the direct formation of the isoquinoline ring without the need for pre-functionalized starting materials, thereby enhancing atom economy. niscpr.res.inajgreenchem.com Ruthenium-catalyzed C-H/N-N bond activation, for example, allows for the synthesis of isoquinoline derivatives from readily available starting materials. niscpr.res.inajgreenchem.com

A comparative overview of these methods is presented in the table below:

Table 1: Comparison of Isoquinoline Synthesis Methods| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Bischler-Napieralski | Cyclodehydration of a β-phenylethylamide using a dehydrating agent like P2O5 or POCl3. | Well-established, good for simple isoquinolines. | Harsh conditions, limited to electron-rich systems. |

| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. nih.gov | Forms tetrahydroisoquinolines, mild conditions. nih.gov | Requires specific β-arylethylamine precursors. |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. niscpr.res.innih.gov | Access to a variety of substituted isoquinolines. | Can produce regioisomers, sometimes requires strong acids. |

| Metal-Catalyzed Cyclization | Transition metal (e.g., Pd, Ni, Ru) catalyzed annulation of precursors like o-alkynylaryl imines. niscpr.res.innih.gov | High efficiency, broad substrate scope, milder conditions. niscpr.res.inajgreenchem.com | Catalyst cost and removal can be a concern. |

| C-H Activation | Direct coupling of C-H bonds with other functional groups to form the heterocyclic ring. beilstein-journals.org | High atom economy, avoids pre-functionalization. ajgreenchem.combeilstein-journals.org | Can require specific directing groups and expensive catalysts. |

Strategies for the Introduction of the Carbothioamide Moiety at Position 8

Once the isoquinoline ring is formed, the next critical step is the introduction of the carbothioamide group at the 8-position. This can be achieved through various synthetic routes, often starting from a precursor functional group at C8, such as a nitrile, carboxylic acid, or an amide.

One common strategy involves the conversion of an 8-cyanoisoquinoline to the corresponding thioamide. This transformation can be accomplished by reacting the nitrile with a source of hydrogen sulfide (B99878), such as sodium hydrosulfide (B80085) or by using Lawesson's reagent.

Alternatively, an 8-isoquinolinecarboxylic acid can be converted to its corresponding amide (isoquinoline-8-carboxamide) via standard peptide coupling methods, followed by thionation using reagents like phosphorus pentasulfide (P4S10) or the aforementioned Lawesson's reagent. The direct conversion of a carboxylic acid to a thioamide is also possible under certain conditions.

Another approach involves the reaction of an organometallic isoquinoline species, such as an 8-lithioisoquinoline, with an isothiocyanate. This method allows for the direct installation of the carbothioamide group.

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for exploring their potential applications. This often requires precise control over the reaction conditions to achieve the desired substitution patterns and stereochemistry.

Regioselectivity is paramount when synthesizing substituted isoquinolines. Modern synthetic methods, particularly those involving directed metalation or C-H activation, offer excellent control over the position of functionalization. beilstein-journals.orgrsc.org For instance, the choice of directing group can guide the metallation to a specific carbon atom on the isoquinoline ring.

Stereoselective synthesis is essential when chiral centers are present in the target molecule. ethz.ch Asymmetric synthesis can be achieved using chiral auxiliaries, catalysts, or starting materials from the chiral pool. ethz.ch For example, diastereoselective reactions can be employed to control the relative configuration of multiple stereocenters. mdpi.com

Transition metal catalysis plays a significant role in the synthesis of functionalized carbothioamides. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the isoquinoline scaffold. researchgate.netrsc.org These reactions can be performed on a pre-existing this compound or on a precursor that is later converted to the thioamide. Rhodium and iridium catalysts have also been employed in C-H activation/functionalization reactions to build complex isoquinoline systems. researchgate.netbohrium.com

To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have gained prominence. nih.gov MCRs allow for the construction of complex molecules from three or more starting materials in a single step, often leading to high atom economy and a reduction in the number of purification steps. nih.govnih.gov For example, a four-component reaction has been developed for the synthesis of pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives. thieme-connect.com Such strategies can be adapted for the synthesis of this compound analogues by careful selection of the starting components.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), the development of catalyst-free reactions, and the use of energy-efficient methods such as microwave or ultrasound irradiation. ajgreenchem.comnih.govajgreenchem.com For instance, a green synthesis of isoquinoline derivatives has been reported using a recyclable Ru(II)/PEG-400 catalytic system. niscpr.res.inajgreenchem.comajgreenchem.com These approaches aim to minimize the environmental impact of the synthesis while maintaining high yields and efficiency. nih.gov

Synthesis of Structurally Related Analogues and Hybrid Molecules

The core structure of this compound serves as a scaffold for the development of various structurally related analogues and hybrid molecules. Synthetic methodologies have been adapted to introduce modifications, such as the saturation of the isoquinoline ring system to form tetrahydroisoquinolines or the incorporation of a thiosemicarbazone moiety to create hybrid compounds. These approaches expand the chemical space and allow for the exploration of structure-activity relationships.

Tetrahydroisoquinoline-Carbothioamide Derivatives

The synthesis of tetrahydroisoquinoline-carbothioamide derivatives is often achieved through a straightforward and efficient one-step reaction. This methodology typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) with a variety of substituted aryl isothiocyanates.

A general procedure involves dissolving 1,2,3,4-tetrahydroisoquinoline and the corresponding aryl isothiocyanate in a suitable solvent, such as acetone (B3395972) or ethanol (B145695). acs.orgnih.gov The reaction is often carried out at room temperature with stirring and can be facilitated by the presence of a base like potassium carbonate. acs.org The reaction progress is monitored using thin-layer chromatography (TLC). acs.org Upon completion, which can range from a few minutes to several hours, the solvent is removed under reduced pressure. acs.orgnih.gov The resulting solid product is then purified, typically through crystallization from a solvent like methanol, to yield the desired N-aryl-3,4-dihydroisoquinoline-2-carbothioamide analogues. acs.orgmdpi.com This method allows for the generation of a library of compounds by varying the substituents on the aryl isothiocyanate.

For instance, reacting 1,2,3,4-tetrahydroisoquinoline with 1-adamantyl isothiocyanate in boiling ethanol for two hours resulted in the corresponding N-(1-adamantyl)tetrahydroisoquinoline-2-carbothioamide in good yield. nih.gov Another specific synthesis involved the reaction of a pyrazolo[3,4-g]isoquinoline derivative with ethyl iodide or benzyl (B1604629) chloride in ethanol with sodium acetate (B1210297) trihydrate, heated under reflux for two hours, to produce the respective S-alkylated tetrahydroisoquinoline-1-carbothioamide derivatives. mdpi.com

Table 1: Examples of Synthesized Tetrahydroisoquinoline-Carbothioamide Derivatives

| Compound Name | Reactants | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 1,2,3,4-Tetrahydroisoquinoline, Phenyl isothiocyanate | Acetone, K2CO3, Room Temp. | Not specified | acs.org |

| N-(4-Bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 1,2,3,4-Tetrahydroisoquinoline, 4-Bromophenyl isothiocyanate | Acetone, K2CO3, Room Temp. | Not specified | acs.org |

| N-(1-Adamantyl)tetrahydroisoquinoline-2-carbothioamide | 1,2,3,4-Tetrahydroisoquinoline, 1-Adamantyl isothiocyanate | Ethanol, Reflux | Good | nih.gov |

| 8-Cyano-7-ethylthio-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-1-carbothioamide | Compound III*, Ethyl iodide | Ethanol, Sodium acetate trihydrate, Reflux | 78% | mdpi.com |

| 7-(Benzylthio)-8-cyano-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-1-carbothioamide | Compound III*, Benzyl chloride | Ethanol, Sodium acetate trihydrate, Reflux | 91% | mdpi.com |

Note: Compound III is 8-cyano-3,5,9a-trimethyl-4-phenyl-1,3a,4,9-tetrahydro-pyrazolo[3,4-g]isoquinoline-7-thiol.

Isoquinoline-Thiosemicarbazone Hybrid Compounds

The synthesis of isoquinoline-thiosemicarbazone hybrids involves a multi-step approach that culminates in the condensation of an isoquinoline-carboxaldehyde with a thiosemicarbazide (B42300). rsc.orgsci-hub.se These compounds, classified as α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs), are generated through carefully designed synthetic routes. rsc.org

A common synthetic pathway begins with a substituted isoquinoline. rsc.orgsemanticscholar.org The first step is often the methylation of the isoquinoline to activate the C1 position. rsc.org This is followed by oxidation of the methyl group to an aldehyde, which serves as the key intermediate. A frequently used oxidizing agent for this conversion is selenium dioxide (SeO2). rsc.org

The final step is the formation of the thiosemicarbazone moiety. This is achieved by reacting the isoquinoline-carboxaldehyde intermediate with a suitable thiosemicarbazide or a substituted thiosemicarbazide under acidic conditions. rsc.orgsci-hub.se This condensation reaction typically proceeds to yield the desired isoquinoline-thiosemicarbazone hybrid compound. rsc.org

Different synthetic routes, labeled A, B, and C, have been described to introduce various substituents at the 5-position of the isoquinoline ring. rsc.orgsemanticscholar.org

Route A is used for 5-hydrido derivatives, where the methyl-substituted isoquinoline is directly oxidized to the carboxaldehyde. rsc.orgsemanticscholar.org

Route B is employed for 5-amino derivatives. This route starts with the nitration of the methyl-isoquinoline, followed by an iron-mediated reduction of the nitro group to an amine, before proceeding with oxidation and condensation. rsc.orgsemanticscholar.org

Route C is used for 5-methylamino derivatives. It also begins with nitration, followed by conversion to the methylamino group, and then the subsequent oxidation and condensation steps. semanticscholar.org

This strategic approach allows for the synthesis of a diverse range of isoquinoline-thiosemicarbazone hybrids with various modifications on both the isoquinoline scaffold and the thiosemicarbazone tail. rsc.org

Table 2: Synthetic Routes for Isoquinoline-Thiosemicarbazone Hybrids

| Compound Series | Key Intermediate | Key Reaction | Purpose | Reference |

|---|---|---|---|---|

| HCTs (e.g., HCT-1, HCT-2, HCT-3, HCT-11, HCT-13) | 1-Methylisoquinoline derivative | Oxidation with SeO2, then condensation with thiosemicarbazide | Synthesis of 5-hydrido derivatives (Route A) | rsc.orgsemanticscholar.org |

| HCTs (e.g., HCT-5, HCT-10) | 1-Methyl-5-nitroisoquinoline derivative | Nitration, then Fe-mediated reduction | Synthesis of 5-amino derivatives (Route B) | rsc.orgsemanticscholar.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3,4-Tetrahydroisoquinoline |

| 1-Adamantyl isothiocyanate |

| 1-Methylisoquinoline |

| 4-Bromophenyl isothiocyanate |

| 7-(Benzylthio)-8-cyano-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-1-carbothioamide |

| 8-Cyano-7-ethylthio-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-1-carbothioamide |

| Acetone |

| Benzyl chloride |

| Ethanol |

| Ethyl iodide |

| This compound |

| Isoquinoline-carboxaldehyde |

| Methanol |

| N-(1-Adamantyl)tetrahydroisoquinoline-2-carbothioamide |

| N-Aryl-3,4-dihydroisoquinoline-2-carbothioamide |

| N-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide |

| Phenyl isothiocyanate |

| Potassium carbonate |

| Selenium dioxide |

| Sodium acetate trihydrate |

Electrophilic and Nucleophilic Reactions of the Isoquinoline Core

The isoquinoline ring is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com This fusion results in a system that is generally less reactive toward electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com

Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks occur preferentially on the more activated benzene portion of the ring system, primarily at positions C5 and C8. gcwgandhinagar.comshahucollegelatur.org.inquimicaorganica.orguop.edu.pk The nitrogen atom deactivates the pyridine ring, making the carbocyclic (benzene) ring the preferred site for substitution. gcwgandhinagar.comquimicaorganica.org In the case of this compound, the C8 position is already substituted. The carbothioamide group (-CSNH₂) can act as a deactivating, meta-directing group in typical electrophilic aromatic substitution, although its electronic influence in the fused isoquinoline system is complex. Therefore, electrophilic substitution would be directed primarily to the C5 position. shahucollegelatur.org.in

Table 1: Electrophilic Substitution Reactions on the Isoquinoline Ring

| Reaction Type | Reagents | Major Product(s) (for unsubstituted Isoquinoline) | Reference |

|---|---|---|---|

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitroisoquinoline and 8-Nitroisoquinoline | shahucollegelatur.org.in |

| Bromination | Br₂ / AlCl₃ | 5-Bromoisoquinoline | shahucollegelatur.org.in |

Nucleophilic Substitution: In contrast to electrophilic substitution, nucleophilic attacks preferentially occur on the electron-deficient pyridine ring, with the C1 position being the most reactive site. gcwgandhinagar.comshahucollegelatur.org.iniust.ac.ir This is exemplified by the Chichibabin reaction, where sodium amide (NaNH₂) in liquid ammonia (B1221849) introduces an amino group at C1 to form 1-aminoisoquinoline. shahucollegelatur.org.in The reactivity at C1 is a hallmark of the isoquinoline system and is expected to be a primary pathway for the transformation of this compound, as the C8-substituent is distant from the C1 position. shahucollegelatur.org.iniust.ac.ir

Reactivity Profiles of the Carbothioamide Functional Group

The carbothioamide (-CSNH₂) group is a thio-analogue of an amide and exhibits a rich and distinct reactivity profile. It contains a soft nucleophilic sulfur atom and a hard nucleophilic nitrogen atom, allowing for a variety of transformations.

Key reactions involving the carbothioamide group include:

Nucleophilic Attack by Sulfur: The sulfur atom is a potent nucleophile and can readily react with electrophiles such as alkyl halides in S-alkylation reactions. smolecule.com

Cyclization Reactions: The carbothioamide group is a valuable precursor for the synthesis of various five-membered heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings through a Hantzsch-type synthesis. researchgate.net

Condensation Reactions: The nitrogen atom of the carbothioamide can participate in condensation reactions with aldehydes and ketones. smolecule.com

Conversion to other Functional Groups: The carbothioamide can be hydrolyzed to the corresponding carboxamide or converted to a nitrile group under specific reaction conditions.

The presence of the carbothioamide group on the isoquinoline scaffold can be leveraged for the synthesis of more complex, fused heterocyclic systems. smolecule.com

Oxidation and Reduction Chemistry Pertinent to this compound

Oxidation: The oxidation of the isoquinoline ring itself is generally difficult and requires vigorous conditions, which can lead to the cleavage of the ring system. pharmaguideline.com Oxidation with alkaline potassium permanganate (B83412) typically results in a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid), indicating the breakdown of both rings. uop.edu.pk However, reaction with peroxy acids can selectively form the Isoquinoline N-oxide. uop.edu.pk The outcome of oxidation can be influenced by substituents; for example, an electron-donating group like an amino group at C5 directs oxidation to the benzene ring, whereas an electron-withdrawing nitro group at C5 directs it to the pyridine ring. shahucollegelatur.org.in

The carbothioamide group can also be oxidized. For example, treatment with hydrogen peroxide can lead to the formation of the corresponding carboxamide derivative. researchgate.net

Reduction: The isoquinoline ring can be reduced under various conditions to yield different hydrogenated products. pharmaguideline.com Catalytic hydrogenation or reduction with tin and hydrochloric acid can lead to the formation of 1,2,3,4-tetrahydroisoquinoline. The specific product depends heavily on the choice of reducing agent and reaction conditions. pharmaguideline.com

Table 2: General Oxidation and Reduction of the Isoquinoline Ring

| Reaction Type | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Oxidation | Alkaline KMnO₄ | Phthalic acid and Pyridine-3,4-dicarboxylic acid | uop.edu.pk |

| N-Oxidation | Peracetic acid | Isoquinoline N-oxide | uop.edu.pk |

Ligand-Metal Coordination Chemistry and Complex Formation

This compound possesses multiple potential coordination sites, making it an excellent candidate as a ligand for forming metal complexes. The key donor atoms are the nitrogen of the isoquinoline ring (a heterocyclic nitrogen), the sulfur atom of the thioamide group, and the nitrogen atom of the thioamide group. nih.gov

This class of compounds, particularly the related isoquinoline thiosemicarbazones, are well-known for their ability to chelate transition metals. nih.gov The ligand can act as a bidentate or tridentate donor. In the case of this compound, it can potentially form a stable five- or six-membered chelate ring by coordinating to a metal center through the isoquinoline nitrogen (N) and the thioamide sulfur (S) or nitrogen (N') atoms.

The formation of these metal complexes involves the interaction of the ligand's donor atoms with a central metal ion, which acts as a Lewis acid. uomustansiriyah.edu.iq The stability and geometry of the resulting complex depend on several factors, including the nature of the metal ion, its oxidation state, the ligand-to-metal ratio, and the reaction conditions. york.ac.uk The biological activities of such ligands are often enhanced upon complexation with metal ions like copper, nickel, or ruthenium, as the resulting complex can participate in redox cycling and other biological interactions. nih.govmdpi.com

Advanced Spectroscopic and Crystallographic Characterization of Isoquinoline 8 Carbothioamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of isoquinoline (B145761) derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In the ¹H NMR spectrum of isoquinoline, the protons on the heterocyclic ring typically resonate in the downfield region due to the deshielding effect of the aromatic system and the nitrogen atom. For isoquinoline-8-carbothioamide, the protons on the isoquinoline core would exhibit characteristic chemical shifts. For instance, protons closer to the nitrogen atom and the carbothioamide group are expected to appear at lower fields. The protons of the thioamide group (-CSNH₂) would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbon atom of the C=S group in the carbothioamide moiety is typically observed in the range of 180-200 ppm. The carbons of the isoquinoline ring system will have distinct chemical shifts based on their electronic environment. For example, carbons adjacent to the nitrogen atom will be deshielded and appear at a lower field.

Detailed analysis of various isoquinoline derivatives through ¹H and ¹³C NMR has been reported, providing a basis for comparison and structural confirmation of new analogues.

Table 1: Representative ¹H NMR Chemical Shifts for Isoquinoline Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| Isoquinoline | H-1 | 9.22 |

| H-3 | 8.52 | |

| H-4 | 7.60 | |

| H-5 | 8.12 | |

| H-6 | 7.66 | |

| H-7 | 7.86 |

Note: Data is illustrative and specific shifts for this compound would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its distinct functional moieties.

The key vibrational modes for this compound would include:

N-H stretching: The thioamide NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3400-3100 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the isoquinoline ring are expected around 3100-3000 cm⁻¹.

C=N stretching: The stretching vibration of the C=N bond within the isoquinoline ring system usually appears in the 1650-1500 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations of the isoquinoline core will give rise to several bands in the 1600-1450 cm⁻¹ range.

C=S stretching: The characteristic thiocarbonyl (C=S) stretching vibration, often referred to as the "thioamide I band," is a key indicator and typically appears in the region of 850-600 cm⁻¹. However, this band can be coupled with other vibrations, making its assignment complex.

Studies on related quinoline (B57606) and isoquinoline derivatives have utilized IR spectroscopy to confirm the presence of these characteristic functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Thioamide) | Stretching | 3400 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Ring) | Stretching | 1650 - 1500 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₁₀H₈N₂S), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for isoquinoline derivatives. Under mass spectrometric conditions, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. The fragmentation pattern is often characteristic of the compound class. For instance, the fragmentation of isoquinoline alkaloids has been systematically studied to identify characteristic neutral losses and fragment ions.

A plausible fragmentation pathway for protonated this compound might involve the loss of small molecules such as ammonia (B1221849) (NH₃) or hydrogen sulfide (B99878) (H₂S) from the carbothioamide group. The isoquinoline ring itself can also undergo characteristic fragmentation. The study of fragmentation pathways of similar compounds, like isoquinoline-3-carboxamides, has revealed complex dissociation patterns, which can be highly characteristic for the compound class.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the geometry of the carbothioamide substituent. It would also elucidate the conformation of the molecule and how the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions. For example, the thioamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=S), leading to the formation of supramolecular assemblies.

Table 3: Illustrative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.341(5) |

| b (Å) | 16.735(5) |

| c (Å) | 22.129(5) |

| β (°) | 90 |

| Volume (ų) | 1978(2) |

Note: This data is for a different isoquinoline derivative and serves as an example of the type of information obtained from X-ray crystallography.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting and Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection and characterization of compounds at very low concentrations.

For this compound, SERS could provide a detailed molecular fingerprint, with enhanced signals for the vibrational modes of the molecule. The orientation of the molecule on the metallic surface can influence the enhancement of specific Raman bands. For instance, if the molecule adsorbs onto the surface via the sulfur atom of the carbothioamide group, the vibrational modes associated with this group may be particularly enhanced.

The SERS spectrum would be complementary to the standard IR and Raman spectra, offering insights into the molecule-surface interactions. While specific SERS studies on this compound were not found in the initial search, the technique has been applied to the analysis of other nitrogen-containing heterocyclic compounds, demonstrating its potential for trace analysis and surface interaction studies. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoquinoline |

Computational Chemistry and Molecular Modeling in Isoquinoline 8 Carbothioamide Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic distribution and energy of molecules. These methods are crucial for predicting the intrinsic properties of Isoquinoline-8-carbothioamide.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be employed to determine a variety of molecular properties. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can optimize the molecular geometry to its most stable conformation. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in understanding the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For isoquinoline (B145761) derivatives, DFT has been used to study intramolecular hydrogen bonding and the stability of different isomers. nih.gov

Natural Bond Orbital (NBO) analysis, another application of DFT, can reveal details about charge distribution and intramolecular interactions, such as donor-acceptor interactions that contribute to the molecule's stability. nih.gov The molecular electrostatic potential (MEP) surface, also derived from DFT calculations, can identify the electron-rich and electron-deficient regions of this compound, which is crucial for predicting how it will interact with other molecules. nih.gov

Table 1: Examples of DFT-Calculated Parameters for Isoquinoline Derivatives

| Parameter | Description | Typical Application |

| Optimized Geometry | Provides the most stable 3D structure with precise bond lengths and angles. | Foundation for all other computational studies. |

| HOMO-LUMO Energies | Determine the electron-donating and accepting capabilities and the electronic excitability. | Predicts chemical reactivity and electronic transitions. |

| NBO Analysis | Analyzes charge distribution and intramolecular bonding and antibonding interactions. | Elucidates intramolecular charge transfer and stability. |

| MEP Surface | Visualizes the electrostatic potential on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Investigations

To investigate the excited-state properties and predict the optical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that can calculate the electronic absorption spectra, including the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. researchgate.nettandfonline.com

By applying TD-DFT, researchers can simulate the UV-Vis spectrum of this compound. This is achieved by calculating the energies of various electronic transitions from the ground state to different excited states. These calculations can help in understanding the nature of these transitions, for instance, whether they are π→π* or n→π* transitions, which are characteristic of molecules with aromatic rings and heteroatoms like this compound. tandfonline.com The results from TD-DFT calculations on related carbothioamide and isoquinoline derivatives have shown good agreement with experimental UV-Vis spectra. tandfonline.com Such studies are also crucial for designing new molecules with specific optical properties, such as for use in nonlinear optics (NLO). nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with a specific biological target, such as a protein or a nucleic acid. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking software, such as AutoDock Vina, then explores various possible binding poses of the ligand within the active site of the receptor and scores them based on a scoring function that estimates the binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

For example, docking studies on carbothioamide-based pyrazoline derivatives have been performed to understand their antifungal activity by predicting their binding to the active site of sterol 14α-demethylase (CYP51). tandfonline.com Similarly, isoquinoline derivatives have been docked into the active sites of various enzymes to rationalize their biological activities. researchgate.net These studies provide valuable insights into the structure-activity relationship (SAR) and can guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes and flexibility of this compound and its complex with a biological target. dntb.gov.uaresearchgate.net

MD simulations can be used to assess the stability of the docked complex obtained from molecular docking. researchgate.net By simulating the complex in a solvent environment (typically water) over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. dntb.gov.uaresearchgate.net Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, indicating the stability and flexibility of the system. researchgate.net

Furthermore, MD simulations can provide a more accurate estimation of the binding free energy through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). dntb.gov.ua These simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the results from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. japsonline.comnih.gov For this compound and its derivatives, QSAR and QSPR modeling can be used to predict their activity and properties without the need for experimental testing. japsonline.com

Selection and Application of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of the chemical structure of a molecule. dergipark.org.tr Descriptors can be classified into several categories:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. japsonline.com

3D descriptors: Calculated from the 3D coordinates of the molecule, such as molecular volume and surface area. nih.gov

Quantum-chemical descriptors: Obtained from quantum mechanical calculations, such as HOMO-LUMO energies, dipole moment, and polarizability. dergipark.org.tr

Once a set of descriptors is calculated for a series of isoquinoline or carbothioamide derivatives with known activities, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. japsonline.commdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Isoquinoline Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Connectivity Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Volume | Three-dimensional size of the molecule. |

| Quantum-Chemical | HOMO Energy | Electron-donating ability. |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule. |

No Specific Research Found for "this compound" in Computational Modeling Studies

A comprehensive review of scientific literature and databases has revealed a lack of specific computational chemistry and molecular modeling research focused solely on the compound "this compound" for the predictive modeling of its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Computational research in this domain is frequently conducted on classes of compounds that show therapeutic promise. For instance, studies are available for various isoquinoline derivatives , which are recognized for a wide range of biological activities. japsonline.comjapsonline.com These studies employ computational models to predict how structural modifications to the isoquinoline scaffold might influence their efficacy as anticancer, anti-HIV, or antifungal agents, among others. japsonline.comjapsonline.com Similarly, compounds containing a carbothioamide moiety have been the subject of computational analyses, including molecular docking and ADMET profiling, to evaluate their potential as enzyme inhibitors or other therapeutic agents. nih.govnih.govrsc.orgtandfonline.com

These research efforts help in prioritizing the synthesis of novel molecules and provide insights into their potential interactions with biological targets. nih.govresearchgate.net The process typically involves:

Predictive Modeling of Biological Activity: Techniques like QSAR and molecular docking are used to build models that correlate the chemical structure of compounds with their biological activity. japsonline.comnih.gov These models can then be used to predict the activity of new, unsynthesized molecules. For example, QSAR studies on isoquinoline derivatives have been used to guide the design of new compounds with enhanced antibacterial activity. nih.gov Molecular docking helps in visualizing how a molecule might bind to a specific protein target, providing clues about its mechanism of action. rsc.org

Predictive Modeling of ADMET Properties: In silico tools are widely used to predict the pharmacokinetic and toxicological profile of a compound. researchgate.neteurekaselect.comucj.org.ua These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties, such as good oral bioavailability and low toxicity. researchgate.netnih.gov Models can estimate properties like water solubility, blood-brain barrier penetration, metabolic stability, and potential for causing adverse effects. ucj.org.uaucj.org.ua

However, the application of these predictive modeling techniques specifically to "this compound" is not documented in the available scientific literature. Consequently, data tables and detailed research findings on its predicted biological activities or ADMET profile cannot be generated. Such an analysis would be contingent on future research initiatives focusing on this particular chemical entity.

Biological and Pharmacological Investigations of Isoquinoline 8 Carbothioamide and Its Derivatives

In Vitro Efficacy Studies

The isoquinoline (B145761) scaffold is a prominent structural motif in a vast number of natural and synthetic compounds that exhibit a wide array of pharmacological activities. semanticscholar.org Derivatives of isoquinoline have been extensively investigated for their therapeutic potential across various disease models. semanticscholar.orgcore.ac.uk This section focuses on the in vitro efficacy of isoquinoline-8-carbothioamide and its related derivatives, summarizing key findings in anticancer, antimicrobial, enzyme inhibition, anti-inflammatory, neurodegenerative, and antioxidant studies.

Anticancer and Antiproliferative Activities across Diverse Cell Lines

Isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs), which include the carbothioamide moiety, have been identified as a potent class of antiproliferative agents. nih.gov The anticancer activities of these compounds are often potentiated by the presence of physiologically relevant levels of copper. nih.gov

One study focused on a series of isoquinoline-based HCTs, identifying a lead compound, HCT-13, which demonstrated high potency against a panel of cancer models with IC₅₀ values in the low-to-mid nanomolar range. nih.gov The research highlighted that modifications to the isoquinoline ring, such as fluorination, and sequential methylation of the amine on the carbothioamide group could synergistically enhance anticancer activity. nih.gov The mechanism of action for these compounds is suggested to be multi-modal, involving the induction of reactive oxygen species (ROS), dysfunction of the mitochondrial electron transport chain, and depletion of guanosine nucleotide pools. nih.gov

The antiproliferative efficacy of these compounds has been demonstrated across various cancer cell lines, as detailed in the table below.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| HCT-13 | MIA PaCa-2 | Pancreatic | 140 |

| HCT-13 | PANC-1 | Pancreatic | 150 |

| HCT-13 | H69 | Small Cell Lung Carcinoma | 120 |

| HCT-13 | PC3 | Prostate | 100 |

| HCT-13 | MOLM-13 | Leukemia | 30 |

| HCT-13 | MV4-11 | Leukemia | 20 |

Quinoline (B57606) derivatives, structural isomers of isoquinolines, have also been extensively reviewed for their anticancer properties, acting through mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimalarial, Antileishmanial, Antitrypanosomal)

The isoquinoline nucleus is a key component in many compounds exhibiting broad-spectrum antimicrobial activity. semanticscholar.orgnih.gov While specific studies on this compound are limited, research on various derivatives provides insight into the antimicrobial potential of this class of compounds.

Antibacterial and Antifungal Activities:

A variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) and their derivatives have been synthesized and evaluated for bactericidal and fungicidal activities. nih.gov Many of these compounds showed high and broad-range bactericidal effects. nih.gov Notably, a fluorophenylpropanoate ester derivative and several halogenated phenyl and phenethyl carbamates demonstrated the most significant bactericidal activity. nih.gov Antifungal activity was observed in a smaller subset of compounds, with chlorinated derivatives showing the greatest potency. nih.gov

Another study investigated tricyclic isoquinoline derivatives, finding that compounds 8d and 8f possessed antibacterial properties against certain Gram-positive pathogens. mdpi.com

| Compound Class/Derivative | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Fluorophenylpropanoate ester 13 | Various Bacteria | Remarkable bactericidal activity | nih.gov |

| Chlorophenethyl carbamate 22 | Various Fungi | Greatest antifungal activity | nih.gov |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |

Antiviral, Antimalarial and Other Activities:

The broader class of isoquinoline derivatives is recognized for a wide range of pharmacological actions, including antiviral and antimalarial properties. semanticscholar.org However, specific in vitro efficacy studies detailing the antimalarial, antileishmanial, or antitrypanosomal activities of this compound itself are not extensively available in the reviewed literature.

Enzyme Inhibition Assays (e.g., Urease, Carbonic Anhydrase, Aldo-Keto Reductase, Phosphodiesterase, Leucine (B10760876) Aminopeptidase (B13392206), VEGFR-2 Kinase, Thymidine Phosphorylase)

Derivatives of isoquinoline carbothioamide have demonstrated significant potential as enzyme inhibitors. A study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues revealed potent in vitro urease inhibitory activity. nih.govacs.org Urease is an enzyme that plays a key role in pathologies associated with Helicobacter pylori and other bacteria, making its inhibition a valuable therapeutic strategy. nih.gov

In this study, a library of 22 carbothioamide analogues was synthesized and tested. All compounds were found to be active, with several demonstrating more potent urease inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.govacs.org The structure-activity relationship suggested that compounds with electron-donating groups exhibited superior activity. nih.gov

| Compound | Enzyme | IC₅₀ (μM) |

|---|---|---|

| Analogue 2 | Urease | 11.2 ± 0.81 |

| Analogue 4 | Urease | 15.5 ± 0.49 |

| Analogue 7 | Urease | 18.5 ± 0.65 |

| Analogue 1 | Urease | 20.4 ± 0.22 |

| Thiourea (Standard) | Urease | 21.7 ± 0.34 |

Other isoquinoline derivatives have been investigated as inhibitors for a range of other enzymes. For instance, quinoline-8-sulfonamides, which are structurally related, have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. nih.govresearchgate.net Additionally, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory pathways. nih.govmdpi.com

Anti-inflammatory, Analgesic, and Antipyretic Potentials

Isoquinoline derivatives are well-documented for their anti-inflammatory properties. semanticscholar.orgresearchgate.net Studies on isoquinoline-1-carboxamide derivatives have shown potent suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govmdpi.com

Specifically, the derivative N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was found to inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov This compound also attenuated the LPS-induced expression of iNOS and COX-2. nih.gov The underlying mechanism for these anti-inflammatory effects involves the inhibition of the MAPKs/NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govmdpi.com By preventing the nuclear translocation of NF-κB, these compounds can effectively suppress the transcription of multiple proinflammatory genes. nih.gov

While the broader class of isoquinoline derivatives is known to possess analgesic and antipyretic properties, specific data for this compound in these assays were not prominent in the reviewed literature. semanticscholar.org

Neurodegenerative Disease Modulation Potential

Isoquinoline derivatives have been implicated in the pathology of neurodegenerative diseases like Parkinson's and investigated for therapeutic potential in conditions like Alzheimer's disease. nih.govresearchgate.net Certain isoquinolines are considered potential endogenous neurotoxins that may contribute to nigral cell death in Parkinson's disease. nih.gov They can inhibit the activity of mitochondrial complex I (NADH ubiquinone reductase), a key enzyme in cellular respiration whose dysfunction is linked to Parkinson's pathology. nih.gov

Conversely, other isoquinoline derivatives are being explored for their neuroprotective effects. researchgate.netmdpi.com Research into isoquinoline alkaloids from natural sources has identified compounds that may be beneficial for Alzheimer's disease. acs.org For example, alkaloids from Berberis vulgaris are being investigated as potential lead compounds for Alzheimer's treatment. acs.org Furthermore, plant-derived isoquinoline alkaloids have been shown to interfere with the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. nih.gov The anti-inflammatory activities of isoquinoline derivatives, such as the inhibition of microglial over-activation, may also be beneficial in mitigating the neuroinflammation associated with various neurodegenerative disorders. nih.govmdpi.com

Antioxidant Activity Assessment

Many isoquinoline and quinoline derivatives have been reported to possess antioxidant properties. semanticscholar.orgnih.gov Oxidative stress is a key factor in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com

The antioxidant potential of these compounds is often attributed to their chemical structure, including the presence of hydroxyl groups and the lone pair of electrons on the nitrogen atom, which can participate in scavenging free radicals. mdpi.com For example, N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have been synthesized and shown to have promising DPPH free radical scavenging activity, with one derivative exhibiting an IC₅₀ value of 14.16 ± 0.42 µM. nih.gov Similarly, studies on benzoquinoline-based heterocycles derived from a carbothioamide precursor revealed that thiazole (B1198619) and triazolethione derivatives were the most potent antioxidants. researchgate.net The neuroprotective effects of some isoquinoline alkaloids are also linked to their ability to reduce oxidative stress. researchgate.netmdpi.com

In Vivo Efficacy and Preclinical Evaluation in Relevant Disease Models

While specific in vivo studies on this compound are not extensively documented in publicly available literature, the efficacy of structurally similar isoquinoline-based thiosemicarbazones provides a strong indication of its potential therapeutic applications. These related compounds have been investigated in various animal models for both anticancer and anti-infective purposes.

Derivatives of isoquinoline carbothioamide, particularly isoquinoline thiosemicarbazones, have demonstrated promising anticancer activity in preclinical animal models. For instance, a lead compound from this class, HCT-13, has shown significant in vivo efficacy against aggressive models of acute leukemias in mice nih.gov. The antitumor effects of these compounds are often evaluated in xenograft models, where human cancer cell lines are implanted into immunocompromised mice.

Commonly utilized cancer models for assessing the efficacy of such compounds include:

Pancreatic Cancer Models: Evaluation of tumor growth inhibition in mice bearing pancreatic ductal adenocarcinoma (PDAC) xenografts nih.gov.

Lung Carcinoma Models: Assessment of therapeutic response in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) xenografts nih.gov.

Prostate Cancer Models: In vivo studies using prostate cancer cell line xenografts to determine the reduction in tumor volume and progression nih.gov.

Leukemia Models: Systemic models of leukemia are used to evaluate the ability of these compounds to reduce cancer cell burden in the blood and bone marrow nih.gov.

| Cancer Type | Animal Model | Key Findings for Related Compounds |

|---|---|---|

| Leukemia | Mouse models of aggressive acute leukemias | Demonstrated in vivo efficacy of isoquinoline thiosemicarbazones nih.gov |

| Pancreatic Cancer | PDAC xenograft models | High potency of related compounds observed in preclinical studies nih.gov |

| Lung Carcinoma | SCLC xenograft models | Significant antiproliferative activity of isoquinoline-based thiosemicarbazones nih.gov |

Preclinical evaluation of anti-infective agents often involves the following types of animal models:

Murine models of gastric infection: To assess the efficacy against H. pylori, mice are infected with the bacteria, followed by treatment with the test compound. The bacterial load in the stomach is then quantified.

Systemic infection models: For broader-spectrum antibacterial or antifungal activity, mouse models of sepsis or disseminated infection can be employed to evaluate the compound's ability to reduce mortality and microbial burden in various organs.

The evaluation in these models would typically measure the reduction in bacterial or fungal load, improvement in clinical signs of infection, and survival rates of the treated animals.

Preclinical toxicity studies are crucial for the development of any new therapeutic agent. For this compound and its derivatives, a general toxicity and safety profile would be established through studies in animal models, typically rodents (mice and rats) and sometimes non-rodents. These studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for potential clinical trials.

Key aspects of general toxicity and safety profiling include:

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to determine the immediate adverse effects and the maximum tolerated dose (MTD).

Repeat-Dose Toxicity Studies: Animals are administered the compound daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term toxic effects.

Histopathological Examination: At the end of the study, tissues from various organs are examined microscopically to identify any cellular damage or pathological changes.

Clinical Chemistry and Hematology: Blood samples are analyzed to monitor for any changes in liver enzymes, kidney function markers, and blood cell counts.

For isoquinoline derivatives, it has been noted that non-cancerous human epithelial cells are markedly more resistant to treatment than cancer models, suggesting a potential therapeutic window escholarship.org.

Elucidation of Cellular and Molecular Mechanisms of Action

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure, which allows for interaction with various cellular components and pathways.

The planar aromatic isoquinoline ring and the sulfur- and nitrogen-containing carbothioamide group are key pharmacophoric features that can mediate interactions with a range of biological targets.

Enzymes: As previously mentioned, derivatives of isoquinoline carbothioamide have been shown to be potent inhibitors of the urease enzyme nih.gov. This inhibition is likely achieved through the coordination of the carbothioamide moiety with the nickel ions in the active site of the enzyme. Other potential enzyme targets for this class of compounds could include kinases and topoisomerases, which are often targeted in cancer therapy. For instance, some isoquinoline derivatives have been investigated as inhibitors of HER2 kinase nih.gov.

DNA: While some heterocyclic compounds exert their anticancer effects through direct DNA intercalation or by causing DNA damage, the primary mechanism for isoquinoline thiosemicarbazones appears to be indirect. Research on a related compound, HCT-13, suggests that it induces DNA damage as a downstream consequence of reactive oxygen species (ROS) production and depletion of guanosine nucleotide pools nih.gov. This leads to the activation of DNA damage response pathways nih.gov.

Transition Metals: The carbothioamide moiety, in conjunction with the nitrogen atom of the isoquinoline ring, forms a strong chelating site for transition metal ions such as copper, iron, and zinc. This metal-binding ability is central to the biological activity of this class of compounds nih.govnih.gov.

| Biological Target | Mode of Interaction for Related Compounds | Potential Consequence |

|---|---|---|

| Urease Enzyme | Inhibition via metal chelation in the active site nih.gov | Anti-infective activity |

| HER2 Kinase | Inhibition by some isoquinoline derivatives nih.gov | Anticancer activity |

| DNA | Indirect damage via ROS production and nucleotide pool depletion nih.gov | Cytotoxicity in cancer cells |

| Transition Metals (e.g., Copper) | Chelation by the carbothioamide and isoquinoline nitrogen nih.gov | Formation of biologically active complexes, induction of ROS |

The chelation of transition metals by the carbothioamide group is not merely a sequestration event but a critical step in the mechanism of action of these compounds, leading to significant downstream biological effects.

Formation of Redox-Active Complexes: Upon chelation of metals like copper(II), isoquinoline-carbothioamide derivatives can form redox-active complexes. These complexes can participate in cellular redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide nih.gov.

Induction of Oxidative Stress: The increased production of ROS overwhelms the cell's antioxidant capacity, resulting in oxidative stress. This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death in cancer cells nih.gov.

Mitochondrial Dysfunction: The cytotoxicity of some isoquinoline thiosemicarbazones has been shown to be dependent on mitochondrial function nih.gov. The metal complexes of these compounds can interfere with the mitochondrial electron transport chain, leading to a disruption of cellular energy metabolism and a further increase in ROS production nih.gov. This suggests that these compounds may preferentially target cancer cells that are more reliant on oxidative phosphorylation.

Alteration of Metal Homeostasis: By binding to and transporting metal ions, these compounds can act as ionophores, disrupting the tightly regulated intracellular concentrations of essential metals. This dysregulation of metal homeostasis can have profound effects on various cellular processes that are dependent on these metals as cofactors for enzymes.

Modulation of Key Cellular Pathways

The intricate network of cellular pathways governs the life and death of a cell. Disruptions in these pathways are often hallmarks of various diseases, including cancer. Consequently, molecules that can selectively modulate these pathways are of significant interest in drug discovery and development. Research into this compound and its analogues suggests that this class of compounds may exert its biological effects by impacting several fundamental cellular mechanisms.

DNA Damage Response

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. While direct studies on the effects of this compound on the DDR are limited, the broader class of quinoline and isoquinoline derivatives has been shown to interact with DNA and influence repair pathways. For instance, certain quinoline derivatives have been reported to induce DNA damage, which can trigger cell cycle arrest and apoptosis in cancer cells. The carbothioamide moiety, present in the subject compound, is known to be a part of various molecules that interact with DNA. However, specific experimental data detailing the activation of key DDR proteins such as ATM, ATR, and CHK1/2, or the formation of γH2AX foci following treatment with this compound or its derivatives, is not yet available in published literature.

Mitochondrial Electron Transport Chain Dysfunction

The mitochondrial electron transport chain (ETC) is central to cellular energy production and is also a primary site of reactive oxygen species (ROS) generation. Several studies have implicated isoquinoline alkaloids in modulating mitochondrial function. Some tetrahydroisoquinoline derivatives have been shown to inhibit mitochondrial respiration, particularly Complex I of the ETC. This inhibition can lead to a decrease in ATP production and an increase in electron leakage, contributing to oxidative stress. The specific impact of the 8-carbothioamide substitution on the isoquinoline scaffold in relation to ETC function remains an area for further investigation. Detailed studies measuring oxygen consumption rates and the activity of individual ETC complexes in the presence of this compound are needed to elucidate its precise mitochondrial targets.

Reactive Oxygen Species Production

Reactive oxygen species are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The modulation of ROS levels is a known mechanism of action for many therapeutic agents. A number of quinoline and isoquinoline alkaloids have been demonstrated to induce ROS production in various cell types. This increase in ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress and subsequent cell death. It is plausible that this compound and its derivatives could also modulate intracellular ROS levels, potentially as a consequence of mitochondrial dysfunction.

| Compound/Derivative | Cell Line/Model | Observed Effect on ROS |

| Isoquinoline Alkaloids (General) | Various Cancer Cell Lines | Increased ROS Production |

| Tetrahydroisoquinoline Derivatives | Neuronal Cells | Implicated in Oxidative Stress |

This table represents general findings for the broader class of isoquinoline derivatives, as specific data for this compound is not currently available.

Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Certain quinoline-based compounds have been shown to induce cell cycle arrest at different phases, such as G1/S or G2/M, thereby inhibiting the proliferation of cancer cells. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). While the specific effects of this compound on cell cycle progression have not been extensively reported, its structural similarity to other biologically active quinolines suggests that this could be a potential mechanism of action.

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest |

| Novel 8-nitro quinoline-thiosemicarbazone analogue | Breast Cancer Cells | G1/S & G2/M |

| Quinoline Derivatives (General) | Various Cancer Cell Lines | G2/M or G1 |

This table includes data on related quinoline derivatives to provide context, as specific data for this compound is not currently available.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key strategy for many anticancer therapies. Numerous studies have demonstrated the pro-apoptotic effects of isoquinoline and quinoline derivatives in cancer cells. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, involving the activation of caspases and the regulation of Bcl-2 family proteins. The potential of this compound and its derivatives to induce apoptosis represents a significant area of interest for their therapeutic development.

| Compound/Derivative | Cell Line | Key Apoptotic Markers |

| Novel 8-nitro quinoline-thiosemicarbazone analogue | Breast Cancer Cells | Caspase-3 activation |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | A549 (Lung Carcinoma) | Caspase-9 activation, PARP cleavage |

This table provides examples from related quinoline derivatives, as specific data for this compound is not currently available.

Structure Activity Relationship Sar and Structure Function Relationship Sfl Analysis

Influence of Substituent Effects on Biological Potency and Selectivity

The biological profile of isoquinoline-8-carbothioamide analogs can be significantly modulated by the introduction of various substituents on both the isoquinoline (B145761) core and the carbothioamide side chain. These modifications alter the molecule's physicochemical properties, which in turn affects its interaction with biological targets.

Research into N-Aryl-3,4-dihydroisoquinoline carbothioamide analogs as urease inhibitors has provided a clear demonstration of the impact of electronic and steric effects on biological potency. researchgate.net The nature of the substituent on the N-aryl ring plays a pivotal role in modulating the inhibitory activity of these compounds.

Electronic Effects: A systematic analysis of various analogs has shown that compounds bearing electron-donating groups (EDGs) on the N-aryl ring generally exhibit superior activity. researchgate.net For instance, alkyl and alkoxy-substituted analogs were identified as excellent urease inhibitors. researchgate.net The o-dimethyl-substituted compound 2 (IC₅₀ = 11.2 ± 0.81 μM) was found to be the most potent inhibitor in one study, even surpassing the standard inhibitor thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). researchgate.net The presence of two methyl groups likely increases the electron density of the ring system, enhancing its interaction with the target enzyme. In contrast, the analog with a single methyl group (1 ) showed slightly decreased, yet still significant, activity. researchgate.net

Similarly, methoxy-substituted compounds demonstrated potent inhibitory activity. The p-methoxy-substituted analog 4 (IC₅₀ = 15.5 ± 0.49 μM) was a particularly strong inhibitor. researchgate.net This highlights that the electron-donating resonance effect of the methoxy (B1213986) group contributes favorably to the biological activity.

Steric Effects: The size and spatial arrangement of substituents also influence potency. While EDGs are generally favorable, their position and bulk can lead to varied effects. The high potency of the o-dimethyl-substituted compound 2 suggests that steric bulk in the ortho position is well-tolerated and may even contribute to a favorable binding conformation. researchgate.net However, steric hindrance can also be detrimental, as the specific placement of bulky groups can prevent optimal interaction with the active site of a target protein.

| Compound | Substituent (R) on N-Aryl Ring | IC₅₀ (μM) for Urease Inhibition |

|---|---|---|

| 1 | o-methyl | 20.4 ± 0.22 |

| 2 | o-dimethyl | 11.2 ± 0.81 |

| 3 | o-methoxy | 27.6 ± 0.62 |

| 4 | p-methoxy | 15.5 ± 0.49 |

| 5 | p-ethoxy | 31.3 ± 0.49 |

| Standard | Thiourea | 21.7 ± 0.34 |

The position of a substituent on the aromatic rings—its regiochemistry—is a critical determinant of biological activity. Isomeric compounds, which have the same chemical formula but different arrangements of atoms, can exhibit vastly different potencies and selectivities.

Studies on halogenated N-aryl-3,4-dihydroisoquinoline carbothioamide analogs illustrate this point effectively. When a trifluoromethyl group, which is strongly electron-withdrawing, was placed at different positions on the N-aryl ring, a clear difference in urease inhibitory activity was observed. researchgate.net The para-substituted analog (7 ) displayed the highest potency among the isomers, with an IC₅₀ value of 18.5 ± 0.65 μM. researchgate.net In contrast, the ortho- (6 ) and meta- (8 ) substituted isomers were significantly less active, both showing an IC₅₀ of 26.8 μM. researchgate.net This demonstrates that for this particular scaffold and target, substitution at the para position is optimal for activity. This regiochemical preference suggests a specific orientation of the molecule within the binding site of the urease enzyme, where the para-substituent engages in favorable interactions that are not possible for the ortho or meta-substituents.

| Compound | Position of Trifluoromethyl Group | IC₅₀ (μM) for Urease Inhibition |

|---|---|---|

| 6 | ortho | 26.8 ± 0.73 |

| 7 | para | 18.5 ± 0.65 |

| 8 | meta | 26.8 ± 0.88 |

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition by biological systems. The majority of biological targets, such as enzymes and receptors, are chiral and therefore can interact differently with the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule. mdpi.com This can lead to significant differences in potency, efficacy, and metabolic profiles between isomers. mdpi.com

While the fundamental importance of stereochemistry in drug action is well-established, specific research on the stereochemical aspects of this compound is not extensively documented in the current literature. The core this compound structure is achiral. However, substitutions on the isoquinoline ring or the carbothioamide moiety could introduce chiral centers, leading to stereoisomers. The biological evaluation of individual enantiomers of such chiral derivatives would be a critical step in understanding the precise structural requirements for activity and could lead to the development of more potent and selective agents. This remains a significant area for future investigation in the medicinal chemistry of this compound class.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a high-resolution structure of a biological target, ligand-based drug design methods are invaluable tools for understanding SAR and designing new, potent molecules. nih.gov Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are central to this approach.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

For isoquinoline derivatives, pharmacophore models can be developed based on a set of known active compounds. By aligning these molecules and identifying common chemical features, a 3D pharmacophore hypothesis can be generated. frontiersin.org For example, a study on quinoline (B57606) derivatives as VEGFR-2 inhibitors led to the development of a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. mdpi.com This model not only rationalized the observed activities but also served as a 3D query for virtual screening to identify new potential inhibitors.